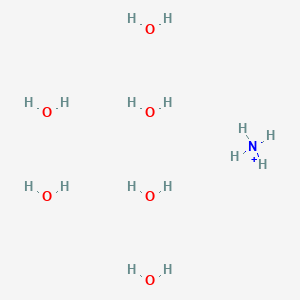

Azanium;hexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

201473-53-2 |

|---|---|

Molecular Formula |

H16NO6+ |

Molecular Weight |

126.13 g/mol |

IUPAC Name |

azanium;hexahydrate |

InChI |

InChI=1S/H3N.6H2O/h1H3;6*1H2/p+1 |

InChI Key |

BYBVAYUUISIXJJ-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].O.O.O.O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Ammonium Ferrous Sulfate Hexahydrate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium ferrous sulfate hexahydrate, commonly known as Mohr's salt, is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is a preferred source of ferrous ions (Fe²⁺) in analytical chemistry due to its crystalline nature and improved stability against oxidation compared to ferrous sulfate. This technical guide provides a comprehensive overview of the synthesis and characterization of ammonium ferrous sulfate hexahydrate, including detailed experimental protocols, data presentation, and workflow visualizations.

Synthesis of Ammonium Ferrous Sulfate Hexahydrate

The synthesis of ammonium ferrous sulfate hexahydrate is typically achieved by dissolving equimolar amounts of ferrous sulfate and ammonium sulfate in water acidified with sulfuric acid, followed by crystallization. The sulfuric acid is added to prevent the hydrolysis of the ferrous salt. The overall chemical reaction is as follows:

FeSO₄·7H₂O + (NH₄)₂SO₄ → (NH₄)₂Fe(SO₄)₂·6H₂O + H₂O

An alternative method involves the initial preparation of ferrous sulfate from iron filings and sulfuric acid.

Experimental Protocol: Synthesis from Ferrous Sulfate and Ammonium Sulfate

This protocol details the synthesis of ammonium ferrous sulfate hexahydrate from its constituent salts.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Ethanol (for washing)

Equipment:

-

Beakers (250 mL)

-

Glass rod

-

Heating mantle or hot plate

-

Funnel and filter paper

-

Crystallizing dish

-

Buchner funnel and suction flask

-

Watch glass

Procedure:

-

Weigh equimolar quantities of ferrous sulfate heptahydrate (e.g., 7.0 g) and ammonium sulfate (e.g., 3.5 g) and transfer them to a 250 mL beaker.[1]

-

Add approximately 2-3 mL of dilute sulfuric acid to the beaker to prevent the hydrolysis of ferrous sulfate.

-

In a separate beaker, heat about 20 mL of distilled water to boiling to expel any dissolved air, which can oxidize the ferrous ions.

-

Gradually add the hot distilled water to the beaker containing the salts while stirring continuously with a glass rod until the salts are completely dissolved.

-

If the solution contains any suspended impurities, filter it while hot into a clean crystallizing dish.

-

Gently heat the solution to concentrate it until the point of crystallization is reached. This can be tested by taking a drop of the solution on a glass rod and blowing on it to see if a solid crust forms.

-

Cover the crystallizing dish with a watch glass and allow it to cool slowly and undisturbed to promote the formation of large, well-defined crystals.

-

Once crystallization is complete, decant the mother liquor.

-

Wash the crystals with a small amount of cold distilled water or ethanol to remove any adhering impurities.

-

Dry the crystals by pressing them between sheets of filter paper.

Expected Yield: The yield of ferrous ammonium sulfate hexahydrate is typically high, often exceeding 80% based on the limiting reactant. The final product should be light green, monoclinic crystals.

Experimental Protocol: Synthesis from Iron Filings

This protocol outlines the synthesis starting from elemental iron.

Materials:

-

Iron filings

-

10% Sodium carbonate solution (Na₂CO₃)

-

3 mol/L Sulfuric acid (H₂SO₄)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

-

Absolute ethanol

Equipment:

-

Erlenmeyer flask

-

Evaporating dish

-

Heating apparatus (e.g., water bath)

-

Filtration apparatus

Procedure:

-

Pre-treatment of Iron Filings: Clean the iron filings by heating them with a 10% sodium carbonate solution to remove any grease or oil. Decant the alkaline solution, wash the filings with distilled water, and dry them.[2]

-

Preparation of Ferrous Sulfate Solution: Place a known mass of the cleaned iron filings in an Erlenmeyer flask and add 3 mol/L sulfuric acid in slight excess. Gently heat the mixture in a water bath until the evolution of hydrogen gas ceases.[2]

-

Filtration: While the solution is still hot, filter it to remove any unreacted iron and other solid impurities.

-

Formation of the Double Salt: Transfer the hot ferrous sulfate solution to an evaporating dish. Add a stoichiometric amount of ammonium sulfate to the solution and stir until it dissolves completely.[2]

-

Crystallization: Concentrate the solution by heating until a crystalline film appears on the surface. Allow the solution to cool slowly to facilitate the crystallization of ammonium ferrous sulfate hexahydrate.[2]

-

Isolation and Drying: Isolate the crystals by filtration, wash them with a small amount of absolute ethanol, and dry them between filter papers.

Characterization of Ammonium Ferrous Sulfate Hexahydrate

A variety of analytical techniques can be employed to characterize the synthesized ammonium ferrous sulfate hexahydrate, confirming its identity, purity, and structural properties.

Titration with Potassium Permanganate

This is a classic redox titration to determine the purity of the synthesized salt by quantifying the amount of Fe²⁺ ions. Potassium permanganate acts as a self-indicating oxidizing agent in an acidic medium.

Reaction: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O

Experimental Protocol:

-

Preparation of Standard Mohr's Salt Solution: Accurately weigh a known amount of the synthesized ammonium ferrous sulfate hexahydrate (e.g., 4.9 g) and dissolve it in a 250 mL volumetric flask with distilled water containing a small amount of dilute sulfuric acid.[3] Make up the volume to the mark with distilled water.

-

Preparation of the Titration Setup: Rinse and fill a burette with the potassium permanganate (KMnO₄) solution of unknown concentration.

-

Titration: Pipette a known volume (e.g., 20 mL) of the standard Mohr's salt solution into a conical flask. Add about a test tube full of dilute sulfuric acid to the flask.

-

Slowly add the KMnO₄ solution from the burette to the conical flask with constant swirling.

-

The endpoint is reached when the colorless solution turns to a permanent light pink color.[4][5]

-

Repeat the titration until concordant readings are obtained.

-

The concentration and strength of the KMnO₄ solution can be calculated from the volume of KMnO₄ used.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition of the compound. The thermal decomposition of ammonium ferrous sulfate hexahydrate occurs in several stages, involving the loss of water of crystallization, followed by the decomposition of the ammonium and sulfate groups. Studies have shown that the thermal decomposition of this double salt in a dynamic condition consists of five successive temperature stages.[6]

X-ray Diffraction (XRD)

X-ray diffraction is used to determine the crystal structure of the synthesized compound. Ammonium ferrous sulfate hexahydrate is known to have a monoclinic crystal structure. Single crystal XRD can provide precise lattice parameters.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of the iron nuclei. It can provide information about the oxidation state of iron and the symmetry of the crystal lattice around the iron atom.

Data Presentation

The following tables summarize key quantitative data for ammonium ferrous sulfate hexahydrate.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | (NH₄)₂Fe(SO₄)₂·6H₂O |

| Molar Mass | 392.14 g/mol [7] |

| Appearance | Light green crystalline solid[8] |

| Crystal System | Monoclinic |

| Density | 1.86 g/cm³ |

| Melting Point | 100-110 °C (decomposes)[8] |

| Solubility in Water | 26.9 g/100 mL at 20 °C; 73.0 g/100 mL at 80 °C[8] |

Table 2: Typical Characterization Data

| Characterization Technique | Parameter | Typical Value/Observation |

| Titration with KMnO₄ | Purity | >99% for analytical grade |

| Thermal Analysis (TGA) | Decomposition Stages | Multiple steps, starting with dehydration above 100 °C |

| X-ray Diffraction (XRD) | Crystal System | Monoclinic |

| Mössbauer Spectroscopy | Isomer Shift (δ) | ~1.2-1.4 mm/s (relative to α-Fe) |

| Quadrupole Splitting (ΔE₋) | ~3.0-3.3 mm/s |

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of ammonium ferrous sulfate hexahydrate.

Caption: Experimental workflow for the synthesis of ammonium ferrous sulfate hexahydrate.

Caption: Workflow for the characterization by redox titration.

References

- 1. Preparation of Ferrous Ammonium Sulphate [hhfertilizer.com]

- 2. Page loading... [guidechem.com]

- 3. Mohr Salt Titration with KMnO4: Step-by-Step Chemistry Guide [vedantu.com]

- 4. ck12.org [ck12.org]

- 5. byjus.com [byjus.com]

- 6. butlerov.com [butlerov.com]

- 7. Ferrous ammonium sulfate hexahydrate | FeH20N2O14S2 | CID 15942308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ferrous ammonium sulfate | FeH8N2O8S2 | CID 24863 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Molar Mass of Ammonium Iron(II) Sulfate Hexahydrate

For Immediate Release

PISCATAWAY, NJ — This document provides a detailed guide to the calculation of the molar mass for the inorganic compound Ammonium Iron(II) Sulfate Hexahydrate, also known as Mohr's salt. The chemical formula for this compound is (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development who require precise calculations for experimental and developmental applications.

The molar mass of a compound is a fundamental chemical property, representing the mass of one mole of the substance. Accurate determination of this value is critical for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and quantitative analysis.

Calculation of Molar Mass

The molar mass of (NH₄)₂Fe(SO₄)₂·6H₂O is determined by summing the atomic masses of all constituent atoms in its chemical formula. The final calculated molar mass for this compound is 392.14 g/mol .[1][2][3][4]

Data Presentation: Atomic Mass Contributions

The following table summarizes the quantitative data used in the calculation of the molar mass. Atomic masses are based on standard values for each element.

| Element | Symbol | Quantity in Formula | Atomic Mass ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Nitrogen | N | 2 | 14.01 | 28.02 |

| Hydrogen | H | 20 | 1.008[5] | 20.16 |

| Iron | Fe | 1 | 55.85[6][7] | 55.85 |

| Sulfur | S | 2 | 32.07[8] | 64.14 |

| Oxygen | O | 14 | 16.00[9][10][11] | 224.00 |

| Total | 392.17 |

Note: Minor variations in the final calculated value may arise from the use of atomic mass values with different numbers of significant figures. The accepted value is 392.14 g/mol .[1][2][3][4]

Methodologies

The calculation of molar mass is a theoretical determination based on the chemical formula and the standard atomic masses of the elements.

Experimental Protocol: Not Applicable

The determination of molar mass for a known compound such as (NH₄)₂Fe(SO₄)₂·6H₂O is a computational task. Experimental protocols such as mass spectrometry would be employed to determine the molar mass of an unknown substance, but are not necessary for this calculation.

Visualization of Compound Composition

The logical relationship for the summation of atomic masses to calculate the total molar mass is depicted in the following diagram.

Caption: Compositional breakdown of (NH₄)₂Fe(SO₄)₂·6H₂O.

References

- 1. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. Ammonium iron(II) sulfate hexahydrate – DRM CHEM [drm-chem.com]

- 3. Solstice Research Chemicals [lab.solstice.com]

- 4. Iron (II) Ammonium Sulfate Hexahydrate - Analytical Grade Reagent [prochemonline.com]

- 5. greenh2world.com [greenh2world.com]

- 6. Convert Molar mass, Iron [convertworld.com]

- 7. What is the molar mass of iron? [vedantu.com]

- 8. Convert Molar mass, Sulfur [convertworld.com]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the Aqueous Solubility of Mohr's Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mohr's salt (Ammonium iron(II) sulfate hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O) in water. This document includes quantitative solubility data at various temperatures, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts

Mohr's salt is a double salt of ferrous sulfate and ammonium sulfate, widely used in analytical chemistry as a primary standard for permanganometry and as a stable source of Fe²⁺ ions.[1] Its solubility in water is a critical parameter for its application in various scientific and industrial processes, including drug development where iron content and dissolution rates can be of significance.

When dissolved in water, Mohr's salt dissociates to yield the aquo complex [Fe(H₂O)₆]²⁺, which has an octahedral molecular geometry.[2][3][4] The dissolution process is influenced by temperature, with solubility generally increasing as temperature rises.[5][6] To prevent the hydrolysis of the ferrous ion and its oxidation to the ferric state, the dissolution is typically carried out in water acidified with a small amount of sulfuric acid.[2][7][8][9]

Quantitative Solubility Data

The following table summarizes the solubility of Mohr's salt in water at different temperatures. The data is presented in grams of anhydrous salt per 100 grams of water.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 17.8 |

| 20 | 26.9 |

| 40 | 38.5 |

| 60 | 53.4 |

| 80 | 73.0 |

| 100 | - |

Data sourced from Sigma-Aldrich.

Experimental Protocol for Determining Solubility

This section outlines a detailed methodology for the experimental determination of the solubility of Mohr's salt in water.

Objective: To determine the solubility of Mohr's salt in water at various temperatures to construct a solubility curve.

Materials:

-

Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

Distilled or deionized water

-

Dilute sulfuric acid (e.g., 0.1 M)

-

Heating and stirring plate

-

Magnetic stir bar

-

Digital thermometer with a precision of ±0.1 °C

-

Water bath

-

Analytical balance with a precision of ±0.001 g

-

Volumetric flasks and pipettes

-

Beakers and Erlenmeyer flasks

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

Methodology:

-

Preparation of Acidified Water: To prevent hydrolysis and oxidation of the ferrous ions, prepare a stock solution of acidified water by adding a small amount of dilute sulfuric acid to distilled water. The final pH of the solution should be slightly acidic.

-

Preparation of Saturated Solutions:

-

Accurately weigh a known amount of Mohr's salt and transfer it to a beaker.

-

Add a measured volume of the acidified water to the beaker.

-

Place the beaker in a constant temperature water bath set to the desired temperature.

-

Introduce a magnetic stir bar and stir the solution continuously to facilitate dissolution.

-

Add Mohr's salt in small increments until a small amount of undissolved solid remains at the bottom of the beaker, indicating that the solution is saturated.

-

Allow the solution to equilibrate at the set temperature for a sufficient period (e.g., 1-2 hours) with continuous stirring to ensure saturation is reached.

-

-

Sampling and Analysis:

-

Once equilibrium is established, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant solution using a pre-warmed pipette to avoid premature crystallization.

-

Transfer the aliquot to a pre-weighed volumetric flask and record the exact mass of the solution.

-

Determine the mass of the dissolved Mohr's salt in the aliquot. This can be achieved by evaporating the solvent in a drying oven set at a temperature below the decomposition point of the salt (decomposition starts around 100-110 °C) and weighing the remaining solid. Alternatively, the concentration of Fe²⁺ ions can be determined by titration with a standardized potassium permanganate solution.

-

-

Data Calculation:

-

Calculate the mass of water in the aliquot by subtracting the mass of the dissolved Mohr's salt from the total mass of the solution aliquot.

-

Express the solubility in grams of Mohr's salt per 100 grams of water using the following formula: Solubility = (mass of dissolved Mohr's salt / mass of water) x 100

-

-

Repeat for Different Temperatures: Repeat the entire procedure at various temperatures (e.g., 0, 20, 40, 60, and 80 °C) to obtain a set of solubility data points.

-

Constructing the Solubility Curve: Plot the calculated solubility ( g/100 g H₂O) on the y-axis against the corresponding temperature (°C) on the x-axis to generate the solubility curve for Mohr's salt.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Mohr's salt.

Caption: Experimental workflow for determining the solubility of Mohr's salt.

References

- 1. scribd.com [scribd.com]

- 2. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 3. Mohr's Salt By Unacademy [unacademy.com]

- 4. byjus.com [byjus.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 7. quora.com [quora.com]

- 8. scribd.com [scribd.com]

- 9. fchpt.stuba.sk [fchpt.stuba.sk]

Unraveling the Thermal Degradation of Ammonium Iron(II) Sulfate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt, a compound of significant interest in various scientific and industrial applications. Understanding its thermal behavior is crucial for its use in areas such as solid-state chemistry, materials science, and as a precursor in the synthesis of iron-based catalysts and nanoparticles. This document provides a comprehensive overview of its decomposition pathway, supported by quantitative data, detailed experimental protocols, and a visual representation of the decomposition process.

Core Findings: A Multi-Stage Decomposition Process

The thermal decomposition of ammonium iron(II) sulfate hexahydrate in an air atmosphere is a complex, multi-stage process. The compound does not decompose directly to its final products but rather undergoes a series of transformations involving dehydration, the release of ammonia, and the breakdown of sulfate ions, ultimately yielding iron(III) oxide as the final solid residue.

The process can be broadly categorized into the following key stages:

-

Dehydration: The initial phase of decomposition involves the loss of the six molecules of water of hydration. This process typically occurs in overlapping steps.

-

Deammoniation and Oxidation: Following dehydration, the ammonium ions decompose, releasing ammonia gas. Concurrently, the iron(II) ions begin to oxidize to iron(III).

-

Sulfate Decomposition: At higher temperatures, the sulfate groups break down, releasing sulfur dioxide and sulfur trioxide.

-

Formation of Iron Oxide: The final stage is the formation of the stable iron(III) oxide.

Quantitative Analysis of Thermal Decomposition

The following table summarizes the key stages of the thermal decomposition of ammonium iron(II) sulfate hexahydrate, including the approximate temperature ranges and the corresponding theoretical and observed mass losses. These values are compiled from thermogravimetric analysis (TGA) data reported in various studies. It is important to note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Products | Theoretical Mass Loss (%) | Gaseous Products |

| Dehydration (loss of 6 H₂O) | 100 - 250 | (NH₄)₂Fe(SO₄)₂ | 27.56 | H₂O |

| Deammoniation & Oxidation | 250 - 450 | Fe₂(SO₄)₃, (NH₄)Fe(SO₄)₂ | 9.20 (for 2NH₃) | NH₃, H₂O |

| Sulfate Decomposition | 450 - 700 | Fe₂O₃ | 40.82 (for 2SO₃) | SO₂, SO₃ |

| Overall Decomposition | 100 - 700 | Fe₂O₃ | 77.58 | H₂O, NH₃, SO₂, SO₃ |

Visualizing the Decomposition Pathway

The sequential nature of the thermal decomposition of ammonium iron(II) sulfate hexahydrate can be effectively visualized as a signaling pathway. The following diagram, generated using Graphviz, illustrates the key intermediates and transformations.

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

The following protocol outlines a standard procedure for the thermal analysis of ammonium iron(II) sulfate hexahydrate using a simultaneous TGA/DTA instrument.

1. Instrumentation and Materials:

-

Simultaneous Thermogravimetric Analyzer with Differential Thermal Analysis capability (TGA/DTA).

-

High-purity alumina or platinum crucibles.

-

Microbalance for accurate sample weighing.

-

Ammonium iron(II) sulfate hexahydrate sample (analytical grade).

-

Inert gas (e.g., Nitrogen or Argon) and an oxidizing gas (e.g., synthetic air) supply with flow controllers.

2. Sample Preparation:

-

Ensure the ammonium iron(II) sulfate hexahydrate sample is finely powdered and homogeneous to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible. Record the exact weight.

3. TGA/DTA Instrument Setup and Calibration:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Indium and other standard materials can be used for temperature calibration.

-

Set the purge gas to synthetic air at a constant flow rate, typically 20-50 mL/min, to ensure an oxidative atmosphere. An inert atmosphere (e.g., nitrogen) can be used for comparison to study the effect of oxygen on the decomposition process.

4. Experimental Program:

-

Heating Program:

-

Equilibrate the sample at 30°C for 10 minutes.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used to achieve better resolution of overlapping decomposition steps.

-

-

Data Acquisition:

-

Record the sample mass (TGA), the rate of mass change (DTG), and the differential temperature (DTA) as a function of temperature.

-

5. Data Analysis:

-

TGA Curve: Analyze the TGA curve to identify the temperature ranges of mass loss. Determine the percentage mass loss for each distinct step.

-

DTG Curve: Use the derivative of the TGA curve (DTG) to precisely determine the temperatures of the maximum rates of decomposition for each step.

-

DTA Curve: Analyze the DTA curve to identify endothermic and exothermic events. Dehydration and decomposition processes are typically endothermic, while oxidative processes can be exothermic.

-

Intermediate and Final Product Identification: Correlate the observed mass losses with the theoretical mass losses for the proposed decomposition reactions to identify the intermediate and final products. Further characterization of the residues at different temperatures using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) is recommended for unambiguous identification.

Conclusion

The thermal decomposition of ammonium iron(II) sulfate hexahydrate is a well-defined, multi-step process that can be effectively characterized using thermal analysis techniques. This guide provides the foundational knowledge, quantitative data, and a detailed experimental framework for researchers and scientists to investigate and utilize the thermal properties of this versatile compound. A thorough understanding of its decomposition pathway is paramount for controlling the synthesis of desired iron-based materials and for ensuring its appropriate handling and application in various fields.

Ferrous Ammonium Sulfate Hexahydrate: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Ferrous ammonium sulfate hexahydrate, widely known in the scientific community as Mohr's salt, is a double salt of significant importance in analytical chemistry, research, and various industrial applications.[1][2][3][4] Its stability against oxidation, compared to ferrous sulfate, makes it a preferred primary standard in volumetric analysis, particularly in redox titrations.[4][5] This guide provides a detailed overview of its chemical properties, a standard experimental protocol for its synthesis, and its applications in modern research.

Core Chemical Identity

The chemical formula for ferrous ammonium sulfate hexahydrate is (NH₄)₂Fe(SO₄)₂·6H₂O .[1][2][6] It is a hydrated double salt consisting of ferrous sulfate and ammonium sulfate.[2][4] This compound is also referred to as ammonium iron(II) sulfate hexahydrate or Mohr's salt.[2][6] The presence of ammonium ions in the crystal lattice contributes to its enhanced stability by making solutions slightly acidic, which slows the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state.[4]

Physicochemical Properties

Ferrous ammonium sulfate hexahydrate is a pale green or blue-green crystalline solid.[1][2][6][7] It is readily soluble in water but insoluble in ethanol and acetone.[2] The quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | (NH₄)₂Fe(SO₄)₂·6H₂O | [1][2][6] |

| Molar Mass | 392.14 g/mol | [2][6][8][9] |

| Appearance | Light green to blue-green crystals or powder | [1][2][6][7] |

| Melting Point | 100 °C (with decomposition) | [2][6][7] |

| Solubility in Water | 269 g/L at 20 °C | [10][11][12] |

| Specific Gravity | 1.864 | [6][11] |

| pH | 3-5 (in a 50 g/L aqueous solution at 20 °C) | [2][10] |

| CAS Number | 7783-85-9 | [2][6] |

Experimental Protocol: Synthesis of Ferrous Ammonium Sulfate Hexahydrate

The synthesis of Mohr's salt is a common laboratory procedure that involves the crystallization from an equimolar solution of ferrous sulfate and ammonium sulfate.[2][13][14] The addition of a small amount of sulfuric acid is crucial to prevent the hydrolysis of the ferrous salt and subsequent oxidation.[13][14]

Materials:

-

Hydrated Ferrous Sulfate (FeSO₄·7H₂O)

-

Ammonium Sulfate ((NH₄)₂SO₄)

-

Dilute Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Beakers

-

Glass Rod

-

Heating Apparatus (e.g., sand bath or water bath)

-

Funnel and Filter Paper

-

Crystallizing Dish

Procedure:

-

Preparation of Equimolar Solutions: Weigh out equimolar quantities of hydrated ferrous sulfate and ammonium sulfate. For instance, use 7 g of ferrous sulfate and 3.5 g of ammonium sulfate.[13]

-

Dissolution: In a beaker, dissolve the weighed salts in distilled water containing a small amount of dilute sulfuric acid. The acid helps to prevent the hydrolysis of ferrous sulfate.[13]

-

Heating: Gently warm the solution while stirring to ensure all the salts are completely dissolved and to obtain a clear solution.[13] Avoid excessive heating to prevent the oxidation of Fe²⁺ to Fe³⁺, which is indicated by a yellow coloration.[13]

-

Filtration: If any suspended impurities are present, filter the hot solution into a clean crystallizing dish.[13]

-

Concentration: Gently heat the clear filtrate to concentrate it until the point of crystallization is reached. This is typically identified when a thin crystalline film forms on the surface of the solution.[15]

-

Crystallization: Cover the dish and set it aside to cool slowly and undisturbed. This allows for the formation of well-defined, light green crystals of ferrous ammonium sulfate hexahydrate.[13][14]

-

Isolation and Drying: Once crystallization is complete, decant the mother liquor. Wash the crystals with a small amount of cold distilled water and then dry them between sheets of filter paper.[13]

Logical Workflow for Synthesis

Caption: Workflow for the laboratory synthesis of Mohr's salt.

Applications in Research and Development

Ferrous ammonium sulfate hexahydrate is a versatile reagent with numerous applications in research and drug development:

-

Analytical Chemistry: It is a primary standard for the standardization of oxidizing agents like potassium permanganate and potassium dichromate in redox titrations.[5][12]

-

Radiation Dosimetry: It is used in the Fricke dosimeter to measure high doses of gamma radiation.[5][7][11]

-

Material Science: The compound serves as a precursor in the synthesis of iron-based nanomaterials, such as iron oxide nanoparticles.[3][5] These materials have applications in catalysis, drug delivery, and magnetic storage.[5]

-

Biochemical Research: It is used as a stable source of ferrous ions in studies of biochemical pathways and for in vitro building of iron-sulfur clusters.[3][7][9]

-

Environmental Science: Researchers have explored its use as an iron source to promote the growth of denitrifying bacteria for the bioremediation of nitrate-contaminated water.[5]

References

- 1. Page loading... [guidechem.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. nbinno.com [nbinno.com]

- 4. Ferrous Ammonium Sulfate: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 5. Buy Ferrous ammonium sulfate hexahydrate | 7783-85-9 [smolecule.com]

- 6. Iron (II) Ammonium Sulfate Hexahydrate - Analytical Grade Reagent [prochemonline.com]

- 7. Ferrous ammonium sulfate hexahydrate | 7783-85-9 [chemicalbook.com]

- 8. americanelements.com [americanelements.com]

- 9. Ferrous ammonium sulfate hexahydrate | FeH20N2O14S2 | CID 15942308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ferrous Ammonium Sulfate, Hexahydrate Meets ACS Specifications, Meets Reagent Specifications for testing USP/NF monographs GR ACS | 7783-85-9 [sigmaaldrich.com]

- 11. Ferrous ammonium sulfate hexahydrate CAS#: 7783-85-9 [m.chemicalbook.com]

- 12. engscientific.com [engscientific.com]

- 13. byjus.com [byjus.com]

- 14. testbook.com [testbook.com]

- 15. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Discovery and History of Mohr's Salt

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, history, and fundamental properties of Mohr's salt. It is intended to serve as a technical resource, offering detailed experimental protocols and clearly presented data for easy reference.

Introduction: A Stable Source of Ferrous Ions

Mohr's salt, known systematically as ammonium iron(II) sulfate hexahydrate, is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2][3][4] It is a compound of significant historical and practical importance in chemistry, particularly in the field of analytical chemistry.[5][6] The salt is named after the renowned 19th-century German chemist, Karl Friedrich Mohr.[2][4][5][6] What distinguishes Mohr's salt from its constituent, ferrous sulfate, is its remarkable stability against oxidation, especially in the solid state. This property made it an invaluable reagent in the development of volumetric analysis, a field to which its discoverer made substantial contributions.

The Discovery and Historical Context

The discovery of Mohr's salt is intrinsically linked to the pioneering work of Karl Friedrich Mohr (1806-1879) in the mid-19th century. A skilled pharmacist and chemist, Mohr was instrumental in advancing the techniques of volumetric analysis (titration). His seminal textbook, Lehrbuch der chemisch-analytischen Titrirmethode (Instructional Book of Titration Methods in Analytical Chemistry), published in 1855, was a landmark publication that standardized many of the titration methods still in use today. One source suggests that Mohr first synthesized the salt in 1855.[2]

The primary motivation for the preparation of this double salt was the need for a stable and reliable primary standard for titrations involving oxidizing agents. Ferrous sulfate, while a readily available source of Fe²⁺ ions, is prone to oxidation to ferric (Fe³⁺) ions by atmospheric oxygen, both in solid form and in solution. This instability introduces significant errors in quantitative analysis. Mohr's innovation was the creation of a double salt that retained the desired reactivity of the ferrous ion while exhibiting significantly enhanced stability. This stability arises from the specific crystal structure of the double salt.

Physicochemical Properties of Mohr's Salt

Mohr's salt is a light green crystalline solid.[3][7] Its properties have been well-characterized and are summarized in the table below.

| Property | Value |

| Chemical Formula | (NH₄)₂Fe(SO₄)₂·6H₂O |

| Molar Mass | 392.13 g/mol [1] |

| Appearance | Light green crystalline solid[3][7] |

| Crystal System | Monoclinic |

| Density | 1.86 g/cm³[1][4] |

| Solubility in Water | 269 g/L at 20 °C[1][4] |

| Melting Point | Decomposes upon heating |

Historical Experimental Protocol for the Synthesis of Mohr's Salt

The following protocol is a reconstruction of the method that would have been used for the synthesis of Mohr's salt in the mid-19th century, based on the available literature and knowledge of the laboratory practices of the era.

Objective: To prepare crystalline ammonium iron(II) sulfate hexahydrate (Mohr's Salt) from ferrous sulfate and ammonium sulfate.

Materials:

-

Ferrous sulfate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

Apparatus:

-

Beakers

-

Glass stirring rod

-

Bunsen burner or spirit lamp

-

Tripod stand with wire gauze

-

Crystallizing dish

-

Funnel

-

Filter paper

Procedure:

-

Dissolution of Salts: In a beaker, an equimolar quantity of hydrated ferrous sulfate is dissolved in a minimal amount of distilled water to which a small amount of dilute sulfuric acid has been added. The addition of acid is crucial to prevent the hydrolysis of the ferrous salt. In a separate beaker, an equimolar amount of ammonium sulfate is dissolved in distilled water.

-

Mixing and Concentration: The two solutions are then mixed in a larger beaker or a crystallizing dish. The mixture is gently heated over a Bunsen burner or spirit lamp to concentrate the solution. Care is taken not to boil the solution vigorously to avoid excessive oxidation of the ferrous ions.

-

Crystallization: Once the solution is sufficiently concentrated, it is set aside to cool slowly. As the solution cools, light green crystals of Mohr's salt will begin to form. Slow cooling promotes the growth of larger, well-defined crystals.

-

Isolation and Drying: The crystals are separated from the mother liquor by filtration. The collected crystals are then washed with a small amount of cold distilled water to remove any adhering impurities. The purified crystals are then dried on filter paper at room temperature.

Logical Relationships in the Discovery of Mohr's Salt

The following diagram illustrates the logical flow and key relationships that led to the discovery and importance of Mohr's salt.

Caption: The Discovery of Mohr's Salt.

References

The Stability of Ferrous Ammonium Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ferrous ammonium sulfate (FAS), also known as Mohr's salt, is a double salt of ferrous sulfate and ammonium sulfate with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is a widely used laboratory reagent, particularly in analytical chemistry, due to its enhanced stability compared to ferrous sulfate. This technical guide provides a comprehensive literature review on the stability of ferrous ammonium sulfate, summarizing key quantitative data, detailing experimental protocols for stability assessment, and outlining the primary degradation pathways.

Factors Influencing the Stability of Ferrous Ammonium Sulfate

The stability of ferrous ammonium sulfate is influenced by several environmental factors, both in its solid crystalline form and in aqueous solutions. The primary degradation pathway is the oxidation of the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺).

In the solid state , the main factors affecting stability are:

-

Temperature: Elevated temperatures can lead to the loss of water of hydration and eventually thermal decomposition.

-

Light: Exposure to light can promote the oxidation of the ferrous ion.[1]

-

Humidity: Ferrous ammonium sulfate is deliquescent, meaning it can absorb moisture from the air, which can accelerate degradation.[1]

In aqueous solutions , the stability is primarily governed by:

-

pH: The rate of oxidation of ferrous ions is highly dependent on the pH of the solution. Oxidation is significantly slower in acidic conditions.[2][3][4][5]

-

Dissolved Oxygen: The presence of dissolved oxygen in the solvent is a prerequisite for the oxidation of Fe²⁺.

-

Light: As with the solid state, light can accelerate the oxidation process in solution.

Quantitative Stability Data

While much of the literature describes the stability of ferrous ammonium sulfate qualitatively, some quantitative data is available, particularly concerning its thermal decomposition and the kinetics of its oxidation in aqueous solutions.

Table 1: Thermal Decomposition of Solid Ferrous Ammonium Sulfate

| Temperature Range (°C) | Observation | Resulting Products |

| > 100 | Loss of water of hydration | Fe(NH₄)₂(SO₄)₂·nH₂O (where n < 6) |

| 100 - 110 | Decomposition begins | Anhydrous salt and loss of some ammonia |

| ~290 | Formation of anhydrous alum | (NH₄)Fe(SO₄)₂ |

Note: The exact temperatures and products of thermal decomposition can vary depending on the heating rate and atmospheric conditions.

Table 2: Kinetic Data for Aqueous Fe(II) Oxidation

The oxidation of aqueous Fe(II) to Fe(III) by dissolved oxygen can be described by the following rate equation, which demonstrates a strong dependence on pH:

-d[Fe²⁺]/dt = k[Fe²⁺][O₂]

The overall rate is significantly influenced by the speciation of Fe(II) at different pH values. A model for the spontaneous oxidation of Fe(II) provides the following composite rate equation[3][5]:

-d[Fe(II)]/dt = (6 x 10⁻⁵)[Fe²⁺] + (1.7)[Fe(OH)⁺] + (4.3 x 10⁵)[Fe(OH)₂⁰]

This equation highlights that the hydroxylated species of Fe(II), which become more prevalent at higher pH, are oxidized much more rapidly than the aquated Fe²⁺ ion that dominates in acidic solutions.[3][5]

Experimental Protocols for Stability Assessment

A comprehensive stability study of ferrous ammonium sulfate should evaluate its integrity under various stress conditions. The following are key experimental protocols that can be adapted from the literature.

Stability-Indicating Assay Method

A crucial component of any stability study is a validated analytical method that can accurately quantify the amount of the active species (Fe²⁺) and distinguish it from its degradation products (primarily Fe³⁺).

Methodology: Redox Titration

A common and reliable method for determining the Fe²⁺ content is redox titration with a strong oxidizing agent such as ceric ammonium sulfate or potassium permanganate.

-

Preparation of Ferrous Ammonium Sulfate Solution: Accurately weigh a sample of ferrous ammonium sulfate and dissolve it in deoxygenated, dilute sulfuric acid (e.g., 0.5 M H₂SO₄) to prevent immediate oxidation.[6]

-

Titration: Titrate the prepared solution with a standardized solution of a strong oxidizing agent (e.g., 0.1 M Ceric Ammonium Sulfate).[6]

-

Indicator: An appropriate redox indicator, such as ferroin, is used to determine the endpoint of the titration. The color change from red to pale blue indicates the complete oxidation of Fe²⁺ to Fe³⁺.[6]

-

Calculation: The percentage of Fe²⁺ in the sample can be calculated based on the volume and concentration of the titrant used.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop and validate stability-indicating methods.

3.2.1. Thermal Stability

-

Protocol:

-

Place accurately weighed samples of solid ferrous ammonium sulfate in open containers.

-

Expose the samples to a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period.

-

At specified time points, withdraw samples and analyze the Fe²⁺ content using the stability-indicating assay.

-

Monitor for physical changes such as color change, melting, and loss of water of hydration (gravimetrically).

-

3.2.2. Photostability

-

Protocol:

-

Expose solid samples of ferrous ammonium sulfate to a light source capable of emitting a combination of visible and ultraviolet light, as specified in ICH guideline Q1B.[7]

-

A control sample should be shielded from light to differentiate between light-induced and thermal degradation.

-

Analyze the Fe²⁺ content of both the exposed and control samples at various time intervals.

-

3.2.3. Humidity Stress Testing

-

Protocol:

-

Place solid samples of ferrous ammonium sulfate in controlled humidity chambers at various relative humidity (RH) levels (e.g., 50% RH, 75% RH, 90% RH).

-

Maintain a constant temperature during the study.

-

At predetermined time points, analyze the samples for Fe²⁺ content and observe any physical changes, such as deliquescence.

-

3.2.4. pH Stability of Aqueous Solutions

-

Protocol:

-

Prepare solutions of ferrous ammonium sulfate in a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8).

-

Store these solutions at a constant temperature, protected from light.

-

Periodically, take aliquots from each solution and determine the Fe²⁺ concentration using the stability-indicating assay.

-

Plot the concentration of Fe²⁺ versus time for each pH to determine the degradation kinetics.

-

Visualization of Degradation Pathways and Experimental Workflows

Degradation Pathway of Ferrous Ammonium Sulfate

Caption: Primary Degradation Pathway of Ferrous Ammonium Sulfate

Experimental Workflow for Stability Testing

References

- 1. Ferrous ammonium sulfate | FeH8N2O8S2 | CID 24863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - Aerial oxidation of ferrous ions - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and Standardization of 0.1 M Ferrous Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 7. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: Preparation of a Standard Solution of Mohr's Salt for Titration

Introduction

Mohr's salt, scientifically known as ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a double salt of ferrous sulfate and ammonium sulfate.[1][2] It is a highly stable crystalline solid that is resistant to oxidation by air, making it an excellent primary standard in volumetric analysis, particularly for standardizing oxidizing agents in redox titrations.[2][3] Unlike ferrous sulfate, which is prone to oxidation, Mohr's salt provides a reliable source of Fe²⁺ ions, ensuring accuracy in analytical procedures.[2] The preparation of its standard solution requires specific conditions, primarily the addition of dilute sulfuric acid, to prevent hydrolysis and oxidation of the ferrous ions.[2][4][5][6]

Properties of Mohr's Salt

Mohr's salt possesses distinct physical and chemical properties that make it suitable as a primary standard.

| Property | Value | References |

| Chemical Formula | (NH₄)₂Fe(SO₄)₂·6H₂O | [1][2][7] |

| Molar Mass | 392.14 g/mol | [7][8][9] |

| Appearance | Light green or bluish-green crystalline solid | [7][9] |

| Crystal Structure | Monoclinic | [9][10] |

| Density | 1.86 g/cm³ | [7][9] |

| Solubility in Water | 269 g/L at 20 °C | [7][9] |

| Stability | Stable in air, less prone to oxidation than ferrous sulfate | [2][3] |

Experimental Protocols

Principle of Preparation

The preparation of a standard solution of Mohr's salt is based on dissolving a precisely weighed amount of the high-purity solid in a fixed volume of solvent. A key aspect of this procedure is the addition of dilute sulfuric acid. The acid serves two critical purposes:

-

Prevents Hydrolysis: It prevents the hydrolysis of ferrous sulfate, which can occur in a neutral aqueous solution.[4][5]

-

Inhibits Oxidation: The acidic medium helps to prevent the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by atmospheric oxygen, which would alter the concentration of the solution and lead to inaccurate titration results.[4][5][6]

Materials and Apparatus

-

Chemicals:

-

Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

Dilute Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

-

Apparatus:

Protocol for Preparing a 0.05 M Standard Solution (250 mL)

This protocol details the steps to prepare 250 mL of a 0.05 M (or N/20) standard solution of Mohr's salt.[8][11]

Step 1: Calculation of Required Mass First, calculate the mass of Mohr's salt required.

-

Molar Mass of Mohr's Salt: 392.14 g/mol [8]

-

Desired Molarity: 0.05 mol/L

-

Volume of Solution: 250 mL (0.250 L)

Mass = Molarity × Molar Mass × Volume Mass = 0.05 mol/L × 392.14 g/mol × 0.250 L = 4.90175 g

Therefore, approximately 4.9 g of Mohr's salt is needed.[8][11][12]

Step 2: Weighing the Mohr's Salt

-

Place a clean, dry weighing bottle or watch glass on the analytical balance and tare it.

-

Accurately weigh out approximately 4.9 g of Mohr's salt.[8] Record the exact mass to four decimal places.

Step 3: Dissolving the Salt

-

Place a glass funnel into the neck of a 250 mL volumetric flask.

-

Carefully transfer the weighed Mohr's salt through the funnel into the flask.[8]

-

Rinse the weighing bottle and the funnel with a small amount of distilled water to ensure all the salt is transferred into the flask.[11]

-

Add approximately 5-10 mL of dilute sulfuric acid to the flask.[12] This provides the necessary acidic medium.

-

Add about 100 mL of distilled water to the flask.

Step 4: Making up the Solution

-

Gently swirl the flask to dissolve the Mohr's salt completely.[4]

-

Once the solid is fully dissolved, carefully add distilled water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.[11]

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

Application in Redox Titration

The prepared standard solution of Mohr's salt is primarily used to determine the concentration of oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).[2]

-

Titration with Potassium Permanganate (KMnO₄): In an acidic medium, the permanganate ion (MnO₄⁻) oxidizes the ferrous ion (Fe²⁺) from Mohr's salt. KMnO₄ acts as a self-indicator; the endpoint is reached when a permanent pale pink color appears in the solution, signifying the complete consumption of Fe²⁺ ions.[8][12][13]

-

Titration with Potassium Dichromate (K₂Cr₂O₇): The dichromate ion (Cr₂O₇²⁻) also oxidizes Fe²⁺ in an acidic medium. This titration requires an internal indicator, such as N-phenylanthranilic acid, which changes color at the endpoint.[14]

-

Ionic Equation: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

-

Mandatory Visualizations

Caption: Workflow for preparing a 0.05 M standard solution of Mohr's salt.

Caption: Logical relationship in the titration of an oxidizing agent with Mohr's salt.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

-

Handle dilute sulfuric acid with care, as it is corrosive.

-

Avoid inhaling any chemical dust.

-

If any chemical comes into contact with skin or eyes, rinse immediately with plenty of water.[15]

-

Ensure all glassware is cleaned thoroughly with distilled water before use to avoid contamination.[12]

References

- 1. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 2. nbinno.com [nbinno.com]

- 3. brainly.in [brainly.in]

- 4. quora.com [quora.com]

- 5. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]

- 6. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. testbook.com [testbook.com]

- 8. byjus.com [byjus.com]

- 9. byjus.com [byjus.com]

- 10. fchpt.stuba.sk [fchpt.stuba.sk]

- 11. Mohr salt titration [unacademy.com]

- 12. Mohr Salt Titration with KMnO4: Step-by-Step Chemistry Guide [vedantu.com]

- 13. ck12.org [ck12.org]

- 14. satyensaha.com [satyensaha.com]

- 15. chembk.com [chembk.com]

Application Notes: Ammonium Iron(II) Sulfate Hexahydrate as a Primary Standard in Redox Titrations

Introduction

Ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt, is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1] It is a highly stable crystalline solid that is resistant to oxidation by air, making it an excellent primary standard in analytical chemistry, particularly for the standardization of oxidizing agents in redox titrations.[1][2][3] Its high purity, known stoichiometry, and stability allow for the preparation of standard solutions of accurately known concentrations.[2] This document provides detailed protocols for the use of ammonium iron(II) sulfate hexahydrate as a primary standard for the standardization of potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) solutions, which are strong oxidizing agents widely used in pharmaceutical and chemical analysis.

Physicochemical Properties

A summary of the key physicochemical properties of ammonium iron(II) sulfate hexahydrate is presented in the table below.

| Property | Value |

| Chemical Formula | (NH₄)₂Fe(SO₄)₂·6H₂O[1] |

| Molar Mass | 392.14 g/mol [4][5] |

| Appearance | Light blue-green crystals[6] |

| Purity (ACS Grade) | ≥99.0%[7] |

| Solubility in Water | 269 g/L at 20 °C |

| pH (50 g/L solution) | 3-5 |

Applications

The primary application of ammonium iron(II) sulfate hexahydrate as a primary standard is in the standardization of strong oxidizing agents. This is a critical step in many quantitative analytical procedures, including:

-

Assay of drug substances: Determining the purity of active pharmaceutical ingredients (APIs) that can be quantitatively oxidized.

-

Determination of impurities: Quantifying oxidizable impurities in drug products.

-

Content uniformity testing: Ensuring that the dosage form of a drug contains a consistent amount of the active ingredient.

-

Water analysis: Determining the chemical oxygen demand (COD).

Experimental Protocols

Protocol 1: Standardization of Potassium Permanganate (KMnO₄) Solution

This protocol details the procedure for standardizing a potassium permanganate solution using a standard solution of ammonium iron(II) sulfate hexahydrate. The reaction is a redox titration where the permanganate ion (MnO₄⁻) is reduced by the iron(II) ion (Fe²⁺) in an acidic medium. Potassium permanganate acts as a self-indicator, with the endpoint being the appearance of a persistent pale pink color due to the excess permanganate ions.[8][9]

Materials

-

Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), analytical grade

-

Potassium permanganate (KMnO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled or deionized water

-

Volumetric flasks (250 mL and 100 mL)

-

Burette (50 mL)

-

Pipette (20 mL)

-

Erlenmeyer flasks (250 mL)

-

Analytical balance

-

Weighing boat

-

Funnel

-

Beakers

Procedure

A. Preparation of a 0.1 N Standard Ammonium Iron(II) Sulfate Solution

-

Accurately weigh approximately 9.8 g of ammonium iron(II) sulfate hexahydrate.

-

Quantitatively transfer the weighed salt into a 250 mL volumetric flask using a funnel.

-

Add approximately 100 mL of distilled water and 5-10 mL of concentrated sulfuric acid to the flask to prevent the hydrolysis of the iron(II) salt.[10]

-

Swirl the flask to dissolve the salt completely.

-

Make up the volume to the 250 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Calculate the exact normality of the solution based on the exact weight of the salt taken.

B. Titration

-

Rinse and fill the burette with the potassium permanganate solution to be standardized. Record the initial burette reading.

-

Pipette 20 mL of the standard ammonium iron(II) sulfate solution into a 250 mL Erlenmeyer flask.

-

Add approximately 20 mL of 1 M sulfuric acid to the Erlenmeyer flask to ensure the reaction proceeds in an acidic medium.[9]

-

Titrate the ammonium iron(II) sulfate solution with the potassium permanganate solution from the burette with constant swirling.

-

The endpoint is reached when a single drop of the potassium permanganate solution produces a permanent pale pink color in the flask.[9]

-

Record the final burette reading.

-

Repeat the titration at least three times to obtain concordant readings.

Calculations

The normality of the potassium permanganate solution can be calculated using the following equation:

N₁V₁ = N₂V₂

Where:

-

N₁ = Normality of the standard ammonium iron(II) sulfate solution

-

V₁ = Volume of the standard ammonium iron(II) sulfate solution used (mL)

-

N₂ = Normality of the potassium permanganate solution

-

V₂ = Volume of the potassium permanganate solution used (mL)

Quantitative Data Summary

| Parameter | Value |

| Molar Mass of (NH₄)₂Fe(SO₄)₂·6H₂O | 392.14 g/mol |

| Equivalent Weight of (NH₄)₂Fe(SO₄)₂·6H₂O | 392.14 g/eq |

| Typical Normality of Standard Solution | 0.1 N |

| Reaction Stoichiometry (Fe²⁺:MnO₄⁻) | 5:1[9] |

Protocol 2: Standardization of Potassium Dichromate (K₂Cr₂O₇) Solution

This protocol describes the standardization of a potassium dichromate solution using a standard solution of ammonium iron(II) sulfate hexahydrate. In this redox titration, the dichromate ion (Cr₂O₇²⁻) oxidizes the iron(II) ion (Fe²⁺) in an acidic medium. An external indicator, such as N-phenylanthranilic acid, is required to detect the endpoint, which is indicated by a sharp color change from green to violet-red.[11]

Materials

-

Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), analytical grade

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

N-phenylanthranilic acid indicator solution

-

Distilled or deionized water

-

Volumetric flasks (250 mL and 100 mL)

-

Burette (50 mL)

-

Pipette (20 mL)

-

Erlenmeyer flasks (250 mL)

-

Analytical balance

-

Weighing boat

-

Funnel

-

Beakers

Procedure

A. Preparation of a 0.1 N Standard Ammonium Iron(II) Sulfate Solution

-

Follow the same procedure as described in Protocol 1, Section A.

B. Titration

-

Rinse and fill the burette with the potassium dichromate solution to be standardized. Record the initial burette reading.

-

Pipette 20 mL of the standard ammonium iron(II) sulfate solution into a 250 mL Erlenmeyer flask.

-

Add approximately 20 mL of 1 M sulfuric acid to the Erlenmeyer flask.

-

Add 2-3 drops of N-phenylanthranilic acid indicator to the flask.

-

Titrate the ammonium iron(II) sulfate solution with the potassium dichromate solution from the burette with constant swirling.

-

The endpoint is reached when the color of the solution changes sharply from green to a persistent violet-red.[11]

-

Record the final burette reading.

-

Repeat the titration at least three times to obtain concordant readings.

Calculations

The normality of the potassium dichromate solution can be calculated using the same formula as in Protocol 1:

N₁V₁ = N₂V₂

Quantitative Data Summary

| Parameter | Value |

| Molar Mass of (NH₄)₂Fe(SO₄)₂·6H₂O | 392.14 g/mol |

| Equivalent Weight of (NH₄)₂Fe(SO₄)₂·6H₂O | 392.14 g/eq |

| Typical Normality of Standard Solution | 0.1 N |

| Reaction Stoichiometry (Fe²⁺:Cr₂O₇²⁻) | 6:1[11] |

Visualizations

Caption: Experimental workflow for the standardization of an oxidizing agent.

Caption: Redox reaction between Iron(II) and Permanganate ions.

References

- 1. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 2. chemimpex.com [chemimpex.com]

- 3. fchpt.stuba.sk [fchpt.stuba.sk]

- 4. byjus.com [byjus.com]

- 5. Ammonium iron(II) sulphate hexahydrate, 500 g, CAS No. 7783-85-9 | Iron Salts, Fe | Salts for Analysis (p.a.) | Salts | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 6. britiscientific.com [britiscientific.com]

- 7. Solstice Research Chemicals [lab.solstice.com]

- 8. Mohr salt titration [unacademy.com]

- 9. mccscience.yolasite.com [mccscience.yolasite.com]

- 10. quora.com [quora.com]

- 11. satyensaha.com [satyensaha.com]

Applications of Mohr's Salt in Redox Titrations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mohr's salt, chemically known as ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a highly stable double salt that serves as a primary standard in analytical chemistry, particularly in redox titrations. Its resistance to atmospheric oxidation makes it a superior choice over ferrous sulfate for preparing standard solutions of Fe²⁺ ions.[1][2][3] This stability is crucial for the accurate standardization of oxidizing agents and the quantitative determination of various substances. The presence of ammonium ions in the crystal lattice contributes to this enhanced stability.[2] This document provides detailed application notes and protocols for the use of Mohr's salt in redox titrations, specifically with potassium permanganate and potassium dichromate.

Key Advantages of Mohr's Salt in Redox Titrations

-

High Purity and Stability: Mohr's salt is a crystalline solid that can be obtained in a high state of purity and is stable under normal laboratory conditions, with a long shelf life.[1][4]

-

Resistance to Oxidation: Unlike ferrous sulfate solutions which are readily oxidized by air, solutions of Mohr's salt are significantly more stable, ensuring the concentration of Fe²⁺ ions remains constant over a longer period.[1][2][3]

-

Accurate Molar Mass: It has a well-defined and high molar mass (392.14 g/mol ), which minimizes weighing errors during the preparation of standard solutions.

Application 1: Standardization of Potassium Permanganate (KMnO₄) Solution

Potassium permanganate is a strong oxidizing agent, but it is not a primary standard. Therefore, its solution must be standardized before use. Mohr's salt is an excellent primary standard for this purpose. The titration is carried out in an acidic medium, typically with dilute sulfuric acid, to prevent the formation of manganese dioxide precipitate.[5] In this reaction, MnO₄⁻ is reduced to Mn²⁺, and Fe²⁺ is oxidized to Fe³⁺.[6][7] Potassium permanganate also acts as a self-indicator; the appearance of a permanent faint pink color signals the endpoint of the titration.[5][8]

Redox Reaction Stoichiometry

The reaction between Mohr's salt and potassium permanganate in an acidic medium is a classic example of a redox reaction.[6][7]

Oxidation Half-Reaction: Fe²⁺ → Fe³⁺ + e⁻

Reduction Half-Reaction: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

Overall Ionic Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Experimental Protocol

1. Preparation of Standard Mohr's Salt Solution (e.g., 0.1 M):

-

Accurately weigh 39.214 g of analytical grade Mohr's salt.

-

Transfer the salt to a 1000 mL volumetric flask.

-

Add approximately 20 mL of dilute sulfuric acid to prevent hydrolysis of the ferrous ions.

-

Add distilled water to dissolve the salt and then make up the volume to the 1000 mL mark.

-

Stopper the flask and shake thoroughly to ensure a homogeneous solution.

2. Titration Procedure:

-

Rinse and fill a burette with the potassium permanganate solution of unknown concentration.

-

Pipette 20.0 mL of the standard Mohr's salt solution into a clean conical flask.

-

Add approximately 20 mL of dilute (1 M) sulfuric acid to the conical flask.

-

Titrate the Mohr's salt solution with the potassium permanganate solution from the burette with constant swirling.

-

The endpoint is reached when a permanent faint pink color persists in the solution.

-

Repeat the titration at least three times to obtain concordant readings.

Data Presentation

| Titration No. | Volume of Mohr's Salt (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ used (mL) |

| 1 | 20.0 | 0.00 | 19.80 | 19.80 |

| 2 | 20.0 | 0.00 | 19.75 | 19.75 |

| 3 | 20.0 | 0.00 | 19.80 | 19.80 |

| Average | 19.78 |

Calculation of Molarity of KMnO₄

Using the formula M₁V₁ = n₁/n₂ * M₂V₂, where:

-

M₁ and V₁ are the molarity and volume of KMnO₄ solution.

-

M₂ and V₂ are the molarity and volume of Mohr's salt solution.

-

n₁ and n₂ are the stoichiometric coefficients from the balanced equation (n₁=1 for MnO₄⁻, n₂=5 for Fe²⁺).

M(KMnO₄) = (1/5) * M(Mohr's salt) * V(Mohr's salt) / V(KMnO₄)

Experimental Workflow

Caption: Workflow for the standardization of KMnO₄ using Mohr's salt.

Application 2: Determination of Iron Content using Potassium Dichromate (K₂Cr₂O₇)

Potassium dichromate is another strong oxidizing agent that is available in high purity and is highly stable, making it an excellent primary standard.[9] It is used to determine the concentration of Fe²⁺ in a given sample, often using Mohr's salt as the analyte. Unlike potassium permanganate, potassium dichromate requires an external or internal redox indicator to detect the endpoint.[10] N-phenylanthranilic acid or diphenylamine sulfonate are commonly used indicators.[11][12] The titration is performed in a strongly acidic medium, often with the addition of phosphoric acid to complex with the Fe³⁺ ions produced, which sharpens the endpoint.[12]

Redox Reaction Stoichiometry

In this titration, Cr₂O₇²⁻ is reduced to Cr³⁺, and Fe²⁺ is oxidized to Fe³⁺.[10][11]

Oxidation Half-Reaction: Fe²⁺ → Fe³⁺ + e⁻

Reduction Half-Reaction: Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O

Overall Ionic Reaction: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

Experimental Protocol

1. Preparation of Standard Potassium Dichromate Solution (e.g., 0.1 N):

-

Accurately weigh a precise amount of dry, analytical grade potassium dichromate (e.g., 4.903 g for 1000 mL of 0.1 N solution).

-

Dissolve it in distilled water in a 1000 mL volumetric flask and make up the volume to the mark.

2. Preparation of the Analyte (Mohr's Salt Solution):

-

Accurately weigh the sample containing an unknown amount of iron (or a known amount of Mohr's salt for validation).

-

Dissolve the sample in a mixture of dilute sulfuric acid and phosphoric acid.

3. Titration Procedure:

-

Rinse and fill a burette with the standard potassium dichromate solution.

-

Transfer a known volume of the analyte solution to a conical flask.

-

Add 2-3 drops of N-phenylanthranilic acid indicator.

-

Titrate the solution with the potassium dichromate solution until the color changes from green to violet-red, indicating the endpoint.[11]

-

Repeat the titration to obtain concordant readings.

Data Presentation

| Titration No. | Volume of Analyte (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of K₂Cr₂O₇ used (mL) |

| 1 | 25.0 | 0.00 | 24.50 | 24.50 |

| 2 | 25.0 | 0.00 | 24.45 | 24.45 |

| 3 | 25.0 | 0.00 | 24.50 | 24.50 |

| Average | 24.48 |

Calculation of Iron Concentration

Using the normality equation N₁V₁ = N₂V₂, where:

-

N₁ and V₁ are the normality and volume of the K₂Cr₂O₇ solution.

-

N₂ and V₂ are the normality and volume of the iron(II) solution.

Normality of Fe(II) = (N(K₂Cr₂O₇) * V(K₂Cr₂O₇)) / V(Fe(II))

The amount of iron can then be calculated from the normality and the equivalent weight of iron.

Logical Relationship Diagram

Caption: Logical relationships in the dichromate titration of Mohr's salt.

Conclusion

Mohr's salt is an indispensable reagent in redox titrimetry due to its stability and reliability as a primary standard. The protocols detailed above for the standardization of potassium permanganate and the determination of iron content with potassium dichromate are fundamental analytical techniques with wide applications in quality control, environmental analysis, and pharmaceutical research. Adherence to proper experimental technique is paramount for achieving accurate and reproducible results.

References

- 1. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. Mohr salt titration [unacademy.com]

- 6. labkafe.com [labkafe.com]

- 7. byjus.com [byjus.com]

- 8. aakash.ac.in [aakash.ac.in]

- 9. Redox-Titration [vlab.andcollege.du.ac.in]

- 10. scribd.com [scribd.com]

- 11. satyensaha.com [satyensaha.com]

- 12. ecourses.uprm.edu [ecourses.uprm.edu]

Experimental protocol for the synthesis of Mohr's salt crystals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of Mohr's salt (Ammonium Iron(II) Sulfate Hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O). Mohr's salt is a stable double salt of ferrous sulfate and ammonium sulfate, widely utilized as a primary standard in redox titrations due to its resistance to oxidation by air.[1][2] The procedure details the dissolution of equimolar amounts of the constituent salts in an acidified solution, followed by crystallization, isolation, and drying of the resulting pale green crystals.[2][3] This protocol is intended for researchers, scientists, and professionals in chemical and drug development fields requiring a reliable source of Fe²⁺ ions.

Introduction

Mohr's salt, or ferrous ammonium sulfate, is an inorganic compound with the formula (NH₄)₂Fe(SO₄)₂·6H₂O.[4] It is classified as a double salt, formed from the combination of two simple salts, ferrous sulfate (FeSO₄) and ammonium sulfate ((NH₄)₂SO₄), in a fixed molar ratio.[4][5] When dissolved in water, it dissociates completely into its constituent ions.[4][6] A key advantage of Mohr's salt over ferrous sulfate is its enhanced stability; the ferrous (Fe²⁺) ions in the double salt structure are less susceptible to atmospheric oxidation to ferric (Fe³⁺) ions.[1][2] This stability makes it an excellent primary standard for volumetric analysis, particularly in manganometry.[1] The synthesis is achieved by dissolving an equimolar mixture of the hydrated salts in water containing dilute sulfuric acid to prevent hydrolysis, followed by crystallization.[7][8] The resulting crystals are typically light green and have a monoclinic or octahedral shape.[7][8][9]

Reaction Equation:

FeSO₄·7H₂O + (NH₄)₂SO₄ → (NH₄)₂Fe(SO₄)₂·6H₂O + H₂O[1][5]

Quantitative Data

The synthesis is based on an equimolar ratio of the two constituent salts.[3][9] The following table provides the required masses based on this principle.

| Compound | Formula | Molar Mass ( g/mol ) | Mass Required (g) | Molar Amount (mol) |

| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 | 7.0 | ~0.025 |

| Ammonium Sulfate | (NH₄)₂SO₄ | 132.14 | 3.5 | ~0.026 |

| Mohr's Salt (Product) | (NH₄)₂Fe(SO₄)₂·6H₂O | 392.14 | ~9.8 (Theoretical) | ~0.025 |

Note: The masses of reactants are based on common laboratory procedures and provide a slight excess of ammonium sulfate to ensure complete reaction of the ferrous sulfate.[4][7][8][9]

Experimental Protocol

3.1 Materials and Apparatus

-

Chemicals:

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Ammonium Sulfate ((NH₄)₂SO₄)

-

Dilute Sulfuric Acid (H₂SO₄)

-

Distilled Water (H₂O)

-

Ethyl Alcohol (optional, for washing)

-

-

Apparatus:

-

250 ml Beakers (x2)

-

Weighing Balance

-

Glass Rod

-

China Dish

-

Funnel and Filter Paper

-

Tripod Stand and Wire Gauze

-

Bunsen Burner or Hot Plate

-

Wash Bottle

-

3.2 Procedure

-

Weighing Reactants: Accurately weigh 7.0 g of ferrous sulfate heptahydrate and 3.5 g of ammonium sulfate.[4][7][9] Transfer both salts into a clean 250 ml beaker.[4]

-

Preparation of Acidified Water: In a separate beaker, take approximately 20 ml of distilled water. To prevent the hydrolysis of ferrous sulfate and inhibit the oxidation of Fe²⁺ to Fe³⁺, add 2-3 ml of dilute sulfuric acid to this water.[4][7][8] Heat this acidified water to boiling for about 5 minutes to expel any dissolved air, which can also promote oxidation.[5][8]

-

Dissolution: Pour the hot acidified water into the beaker containing the mixture of salts.[4][8] Stir continuously with a glass rod until the salts are completely dissolved.[8][9] Gentle warming may be applied if necessary to achieve a clear, pale green solution.[7] Caution: Avoid prolonged heating, as it can cause the oxidation of ferrous ions, indicated by the solution turning yellow or brown.[3][7][9]

-

Filtration: If the solution contains any suspended impurities, filter it while hot directly into a clean china dish.[4][5][7][8]

-

Concentration: Gently heat the filtrate in the china dish over a wire gauze or sand bath to concentrate the solution.[5][7][8] To check if the crystallization point has been reached, dip the end of a glass rod into the solution and blow on it. If a thin solid crust forms on the rod, the solution is saturated.[5]

-

Crystallization: Turn off the heat and cover the china dish with a watch glass. Allow the solution to cool slowly and undisturbed at room temperature.[4][7] Slow cooling promotes the formation of larger, well-defined crystals.[5][9]

-

Isolation of Crystals: Once a significant crop of light green crystals has formed, carefully decant the remaining solution (mother liquor).[4][8]

-

Washing: Wash the crystals with a small amount of cold water or ethyl alcohol to remove any adhering sulfuric acid or mother liquor.[5][8][10]

-

Drying: Carefully transfer the crystals onto a pad of filter papers.[8] Press them gently between the folds of the filter paper to dry them.[5][7][8]

-

Final Product: Weigh the final dried crystals and record the yield. The product should be pale green, transparent crystals.[9]

Workflow Visualization

Caption: Workflow for the synthesis of Mohr's salt crystals.

Safety and Handling Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coats.[1]

-

Handle dilute sulfuric acid with care as it is corrosive.

-

Avoid overheating the solution during the concentration step to prevent the oxidation of ferrous ions to ferric ions.[7][8][9]

-

Allow the solution to cool slowly and without disturbance to obtain high-quality crystals.[7][8][9]

-

If the solution appears yellow instead of pale green, it indicates oxidation, and the experiment should be repeated.[3][7]

References

- 1. fchpt.stuba.sk [fchpt.stuba.sk]

- 2. nbinno.com [nbinno.com]

- 3. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 4. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]

- 5. studypage.in [studypage.in]

- 6. testbook.com [testbook.com]

- 7. byjus.com [byjus.com]

- 8. learncbse.in [learncbse.in]

- 9. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. scribd.com [scribd.com]

Application Notes and Protocols: The Critical Role of Sulfuric Acid in the Synthesis of Mohr's Salt

Abstract

Mohr's salt, or ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a double salt of paramount importance in analytical chemistry and various industrial processes. It is prized for its stability and resistance to oxidation compared to ferrous sulfate alone, making it an excellent primary standard in redox titrations. The successful synthesis of high-purity Mohr's salt is critically dependent on the inclusion of dilute sulfuric acid in the reaction mixture. This document elucidates the multifaceted role of sulfuric acid in this preparation, providing detailed experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals in its effective synthesis and application.

The Dual Role of Sulfuric Acid

The addition of a small amount of dilute sulfuric acid during the preparation of Mohr's salt from ferrous sulfate and ammonium sulfate is not merely a procedural step but a crucial intervention that governs the purity and stability of the final product. The functions of sulfuric acid are twofold:

-

Prevention of Hydrolysis: Ferrous sulfate, one of the primary reactants, is susceptible to hydrolysis in aqueous solutions. This reaction produces basic iron (III) sulfates, which are insoluble and would contaminate the final product. The acidic medium created by the addition of sulfuric acid suppresses this hydrolysis, ensuring that the ferrous ions remain in solution and are available to form the desired double salt.[1][2][3][4][5][6]

-